molecular formula C11H13NO3S B2458153 Methyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)thiophene-2-carboxylate CAS No. 339100-30-0

Methyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)thiophene-2-carboxylate

Cat. No.: B2458153
CAS No.: 339100-30-0
M. Wt: 239.29
InChI Key: GVJYBUKECFFHJC-UHFFFAOYSA-N
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Description

Methyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)thiophene-2-carboxylate is a chemical compound with the molecular formula C11H13NO3S It is known for its unique structure, which includes a thiophene ring and an azetidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)thiophene-2-carboxylate typically involves the condensation of thiophene-2-carboxylic acid with 3,3-dimethyl-2-oxoazetidine. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to form the corresponding acid chloride, which is then reacted with methyl alcohol to yield the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized thiophene derivatives

    Reduction: Hydroxylated azetidinone derivatives

    Substitution: Amides, other esters

Scientific Research Applications

Organic Synthesis

Methyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)thiophene-2-carboxylate serves as a valuable building block in the synthesis of more complex molecules. It is particularly useful in the development of heterocyclic compounds which are essential in pharmaceuticals and agrochemicals .

Biological Studies

The compound's structure makes it a useful tool for investigating enzyme interactions and protein binding. Its azetidinone moiety can inhibit specific enzymes by forming covalent bonds at their active sites, thus blocking their activity. This property is particularly relevant in drug design where enzyme inhibition is a therapeutic target.

Material Science

In the field of materials science, this compound is being explored for its potential use in organic semiconductors and light-emitting diodes (LEDs). The thiophene ring contributes to electronic properties that are advantageous for these applications, making it a candidate for developing advanced materials .

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of thiophene-based compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. Studies have reported IC50 values as low as 2.6 nM against various cancer cell lines, indicating strong antiproliferative activity .

Case Study 2: Enzyme Inhibition

In biochemical assays, this compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Its mechanism involves covalent modification of the enzyme's active site, leading to decreased enzymatic activity and potential therapeutic effects in diseases where these enzymes are dysregulated .

Mechanism of Action

The mechanism of action of Methyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The azetidinone moiety can inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. Additionally, the thiophene ring can interact with various biological pathways, modulating cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)benzoate
  • Methyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)pyridine-2-carboxylate
  • Methyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)furan-2-carboxylate

Uniqueness

Methyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)thiophene-2-carboxylate is unique due to the presence of both the thiophene ring and the azetidinone moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Compared to similar compounds, it offers enhanced stability and reactivity, which are advantageous in both research and industrial settings .

Biological Activity

Methyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)thiophene-2-carboxylate is a compound characterized by its unique structure, which combines a thiophene ring and an azetidinone moiety. This structural combination has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H13_{13}NO3_3S. The compound features a thiophene ring that is known for its electron-rich properties and an azetidinone structure that can participate in various chemical reactions.

PropertyValue
Molecular Weight239.29 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
CAS Number339100-30-0

Synthesis

The synthesis of this compound typically involves the condensation of thiophene-2-carboxylic acid with 3,3-dimethyl-2-oxoazetidine. This reaction is often facilitated by dehydrating agents like thionyl chloride (SOCl2_2) to form the corresponding acid chloride, which is then reacted with methanol to yield the ester .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, research involving analogs of this compound demonstrated moderate to high antiproliferative activity against human ovarian carcinoma (A2780) and breast cancer cells (MCF-7), with some compounds showing IC50_{50} values as low as 4.47 μM .

The biological mechanism of action is believed to involve the inhibition of specific enzymes through covalent bonding with their active sites. The azetidinone moiety may block enzyme activity while the thiophene ring could modulate cellular signaling pathways .

Antimicrobial Activity

In addition to anticancer properties, compounds related to this compound have shown promising antimicrobial properties. Studies have reported that certain derivatives exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For example, one study found that derivatives displayed minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.06 mg/mL against various pathogens .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of synthesized compounds on four human cancer cell lines using the MTT assay. The results indicated that several compounds significantly inhibited cell proliferation, suggesting potential as anticancer agents.
  • Molecular Docking Studies : Molecular docking studies have been conducted to explore the interaction between these compounds and tubulin, revealing a possible binding mode that supports their role as tubulin inhibitors .

Properties

IUPAC Name

methyl 3-(3,3-dimethyl-2-oxoazetidin-1-yl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-11(2)6-12(10(11)14)7-4-5-16-8(7)9(13)15-3/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJYBUKECFFHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=C(SC=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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